2-Chloro-5-(2-fluoroethoxy)aniline
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Overview
Description
2-Chloro-5-(2-fluoroethoxy)aniline is an organic compound with the molecular formula C8H9ClFNO It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom at the 2-position and a 2-fluoroethoxy group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(2-fluoroethoxy)aniline typically involves the nucleophilic substitution of a suitable precursor. One common method is the reaction of 2-chloro-5-nitroaniline with 2-fluoroethanol under basic conditions, followed by reduction of the nitro group to an amine. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like dimethylformamide (DMF) or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as nitration, reduction, and nucleophilic substitution, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(2-fluoroethoxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the nitro group to an amine is a key step in its synthesis.
Substitution: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted anilines .
Scientific Research Applications
2-Chloro-5-(2-fluoroethoxy)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for various chemical reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(2-fluoroethoxy)aniline depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, affecting their activity. The molecular targets and pathways involved can vary, but typically include interactions with nucleophilic sites on proteins or other biomolecules .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dichloroaniline
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
- 3,5-Dichloroaniline
Uniqueness
2-Chloro-5-(2-fluoroethoxy)aniline is unique due to the presence of both a chlorine atom and a 2-fluoroethoxy group on the aniline ring. This combination of substituents can influence its reactivity and interactions with other molecules, making it distinct from other dichloroanilines .
Properties
Molecular Formula |
C8H9ClFNO |
---|---|
Molecular Weight |
189.61 g/mol |
IUPAC Name |
2-chloro-5-(2-fluoroethoxy)aniline |
InChI |
InChI=1S/C8H9ClFNO/c9-7-2-1-6(5-8(7)11)12-4-3-10/h1-2,5H,3-4,11H2 |
InChI Key |
UMFGLSRIKKEUSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OCCF)N)Cl |
Origin of Product |
United States |
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